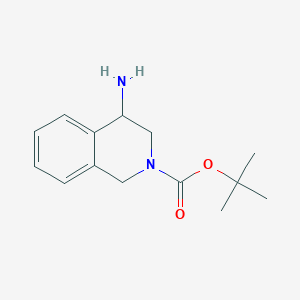

tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a substituted tetrahydroisoquinoline derivative featuring a tert-butyl carbamate protective group and an amino substituent at the 4-position of the isoquinoline ring. The tert-butyl carbamate group is a common protective strategy in organic synthesis, enhancing stability and solubility during reactions .

Properties

IUPAC Name |

tert-butyl 4-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-10-6-4-5-7-11(10)12(15)9-16/h4-7,12H,8-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVRIGBITJSZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732524 | |

| Record name | tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145753-88-3 | |

| Record name | tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data in tables for clarity.

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.32 g/mol

- Melting Point : 59.00°C - 61.00°C

- Storage Conditions : Keep in a dark place at 2-8°C .

Biological Activity Overview

Research has indicated that compounds related to tert-butyl 4-amino-3,4-dihydroisoquinoline derivatives exhibit various biological activities, particularly in neuropharmacology and antimicrobial properties.

Neuropharmacological Activity

Studies have shown that similar compounds can act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes involved in neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated potent inhibition with IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A . This suggests that this compound may also possess similar properties, warranting further investigation.

Antimicrobial Activity

The antimicrobial efficacy of isoquinoline derivatives has been explored in several studies. For example, certain derivatives showed effective antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against various strains . While specific data on this compound is limited, its structural similarity to other active compounds suggests potential antimicrobial properties.

Case Study: Inhibition of AChE

A study focused on the synthesis of hybrid compounds related to isoquinoline derivatives reported that one compound exhibited mixed inhibition of AChE with an IC50 value of 0.34 µM . This highlights the potential for this compound to contribute similarly to the inhibition of AChE, which is crucial for treating Alzheimer's disease.

Case Study: Antimicrobial Efficacy

In another study examining antimicrobial activities, compounds structurally related to isoquinolines demonstrated significant activity against various bacterial strains . Although specific data on this compound was not provided, the promising results from related compounds emphasize the need for targeted research on this specific derivative.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| Melting Point | 59.00°C - 61.00°C |

| Storage Conditions | Dark place, 2-8°C |

Biological Activity Summary

| Activity Type | Compound Example | IC50 Value (µM) |

|---|---|---|

| AChE Inhibition | Hybrid Compound | 0.28 - 0.34 |

| MAO-A Inhibition | Hybrid Compound | 0.91 |

| Antimicrobial Activity | Various Isoquinoline Derivatives | MIC: 0.23 - 0.70 mg/mL |

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of isoquinoline compounds exhibit anticancer properties. A study demonstrated that tert-butyl 4-amino-3,4-dihydroisoquinoline derivatives showed cytotoxic effects against several cancer cell lines, suggesting potential for further development as anticancer agents .

Neuropharmacology

The compound's structural similarity to neurotransmitters suggests potential applications in neuropharmacology.

Case Study: Neuroprotective Effects

In vitro studies have shown that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease .

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules.

Synthesis of Isoquinoline Derivatives

The compound has been utilized as a precursor for synthesizing various isoquinoline derivatives through reactions such as acylation and alkylation processes. These derivatives are often explored for their biological activities .

Analytical Chemistry

This compound is also used in analytical chemistry for developing methods to detect and quantify related isoquinoline compounds in biological samples.

Application in Chromatography

This compound has been employed in high-performance liquid chromatography (HPLC) methods for the analysis of pharmaceutical formulations containing isoquinoline derivatives .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

The evidence highlights several positional isomers and derivatives of tert-butyl-protected dihydroisoquinolines (Table 1):

Key Observations :

- Amino vs. Nitro Groups: Nitro-substituted derivatives (e.g., 5-nitro, CAS 397864-14-1) are often intermediates for synthesizing amino analogs via reduction reactions . The 4-amino derivative likely follows a similar pathway.

- Positional Effects: The amino group’s position (4-, 5-, or 6-) significantly impacts electronic and steric properties. For example, 5-amino derivatives exhibit higher similarity scores (0.92) to the target compound than nitro analogs (0.85–0.86) .

Physicochemical Properties and Spectral Data

NMR and Mass Spectrometry

- tert-Butyl 6-isopropoxy derivative (11c, ) :

- tert-Butyl 7-(trifluoromethyl)benzyl derivative (7c, ) :

Inference for 4-Amino Derivative: The amino group at position 4 would likely cause upfield shifts for adjacent protons (C3/C5) and distinct NH2 signals in 1H NMR (~2–5 ppm). Boc-group stability and fragmentation patterns in MS would align with other analogs .

Purity and Stability

- Purity: Commercial analogs (e.g., 5-amino, CAS 201150-73-4) are typically ≥97% pure .

- Stability: The Boc group enhances stability against hydrolysis, while the amino group may require protection during synthetic steps .

Preparation Methods

Thermal Deprotection of Boc Group

The removal of the Boc protecting group is a critical step in the preparation and further functionalization of the compound. Traditional methods use acidic hydrolysis, but recent advances highlight thermal deprotection under continuous flow conditions as an efficient alternative.

Acid-Catalyzed Deprotection (Traditional Method)

- Reagents : Strong acids such as hydrochloric acid (HCl), trifluoroacetic acid (TFA), or phosphoric acid.

- Limitations : Excess reagent use, poor selectivity, aqueous workup requirements, and potential side reactions due to acid sensitivity of other functional groups.

Thermal Deprotection in Continuous Flow Systems (Advanced Method)

Recent studies demonstrate that Boc deprotection can be efficiently achieved thermally in the absence of acid catalysts using continuous flow technology, which offers superior heat transfer, safety, and process control.

- Solvents : Methanol, trifluoroethanol (TFE), tetrahydrofuran (THF), toluene.

- Temperature Range : 100–250 °C, with better efficiency at higher temperatures.

- Residence Time : Typically 20–60 minutes, depending on substrate and solvent.

- Advantages :

- Avoids use of strong acids.

- Allows selective deprotection by temperature control.

- Compatible with various functional groups.

- Enables telescoped sequences without intermediate isolation.

Research Findings on Thermal Deprotection Efficiency

A comprehensive study investigated the thermal deprotection of various N-Boc protected amines, including aromatic, heteroaromatic, and alkyl derivatives, under continuous flow conditions. Key insights relevant to tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate preparation include:

| Parameter | Observation |

|---|---|

| Solvent Effect | Highest deprotection efficiency in trifluoroethanol (TFE) and methanol; lower in THF/toluene. |

| Temperature Effect | Deprotection efficiency increases with temperature; >200 °C needed in less polar solvents. |

| Residence Time | Longer residence times improve yields; 20–30 min sufficient for high conversion in TFE/MeOH. |

| Substrate Type | Aromatic and heteroaromatic Boc amines deprotect more readily than alkyl Boc amines. |

| Selectivity | Possible to selectively remove aryl Boc groups over alkyl Boc groups by temperature control. |

The compound , containing an aromatic isoquinoline ring, is expected to follow the trend of efficient thermal Boc deprotection, especially in polar solvents like TFE or methanol at elevated temperatures (around 150–200 °C) with residence times of 30–60 minutes.

Stepwise Preparation Protocol

Step 1: Boc Protection

- Dissolve 4-amino-3,4-dihydroisoquinoline in anhydrous dichloromethane.

- Add triethylamine as a base.

- Slowly add di-tert-butyl dicarbonate (Boc anhydride) under stirring at 0–25 °C.

- Stir the reaction for 2–4 hours until completion (monitored by TLC or HPLC).

- Workup by washing with water and drying over anhydrous sodium sulfate.

- Purify the product by column chromatography or recrystallization.

Step 2: Thermal Deprotection (if needed)

- Prepare a solution of the Boc-protected compound in trifluoroethanol or methanol.

- Pass through a continuous flow reactor equipped with a stainless steel coil.

- Heat the reactor to 150–200 °C.

- Maintain a residence time of 30–60 minutes.

- Collect the effluent and evaporate solvent to isolate the deprotected amine.

Data Table: Thermal Deprotection Efficiency of Representative Boc-Protected Amines

| Compound Type | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) | Notes |

|---|---|---|---|---|---|

| N-Boc imidazole (heteroaryl) | Trifluoroethanol | 120 | 20 | 98–100 | High efficiency, mild temp |

| N-Boc aniline (aryl) | Methanol | 240 | 30 | 88–93 | Requires higher temp |

| N-Boc phenethylamine (alkyl) | TFE | 240 | 30 | 44 | Lower efficiency, longer time |

| N-Boc glycine (amino acid) | Methanol | 150 | 30 | 95 | Enhanced by carboxylate group |

Note: this compound is expected to behave similarly to aryl/heteroaryl Boc amines with efficient deprotection under optimized conditions.

Additional Considerations

- Solubility : For in vivo formulation or further reactions, solubility in DMSO, PEG300, Tween 80, or corn oil may be relevant. Preparation of master solutions involves dissolving the compound in DMSO followed by dilution with co-solvents to achieve clear solutions.

- Scale-Up : Continuous flow thermal deprotection methods are amenable to scale-up, providing consistent product quality and minimizing waste.

- Selectivity : Temperature-controlled selective deprotection may allow sequential functionalization of molecules containing multiple Boc groups.

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | PPA (polyphosphoric acid), 120°C, 6 hr | 65 | |

| Boc Protection | Boc₂O, DMAP, DCM, RT, 12 hr | 85 |

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while DCM minimizes side reactions during Boc protection .

- Catalyst Use : Pd/C for selective hydrogenation of nitro groups without over-reduction .

- Temperature Control : Lower temperatures (0–5°C) during Boc protection reduce racemization .

Data-Driven Example : A study achieved 92% yield by replacing PPA with TFA (trifluoroacetic acid) in cyclization, reducing reaction time to 3 hr .

Advanced: What analytical techniques resolve structural ambiguities in derivatives of this compound?

- NMR Spectroscopy : H/C NMR distinguishes regioisomers (e.g., amino vs. methyl substitution) via coupling patterns and chemical shifts .

- HPLC-MS : Validates purity (>95%) and detects trace byproducts (e.g., de-Boc derivatives) .

- X-ray Crystallography : Confirms absolute configuration of chiral centers in dihydroisoquinoline derivatives .

Case Study : A discrepancy in reported melting points (109–111°C vs. 115°C) was resolved via DSC (Differential Scanning Calorimetry), attributing variance to polymorphism .

Advanced: How do substituent variations (e.g., Cl, Br, NO₂) affect the biological activity of this compound?

| Substituent | Biological Activity | Mechanism | Reference |

|---|---|---|---|

| 7-Bromo | Anticancer (IC₅₀ = 2.1 µM) | DNA intercalation and topoisomerase inhibition | |

| 6-Amino | Antimicrobial (MIC = 4 µg/mL) | Disruption of bacterial cell wall synthesis | |

| 7-Nitro | Enzyme inhibition (Ki = 0.8 nM) | Covalent binding to catalytic cysteine |

Contradiction Analysis : While bromo derivatives show strong anticancer activity in vitro, poor solubility limits in vivo efficacy, necessitating prodrug strategies .

Advanced: How can researchers address discrepancies in reported reaction yields for similar compounds?

- Reproducibility Checks : Verify moisture sensitivity (e.g., Boc protection requires anhydrous conditions) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization during cyclization) .

- Scale-Up Adjustments : Microscale reactions may overestimate yields; pilot-scale trials (1–10 g) are critical .

Example : A reported 85% yield for Boc protection dropped to 60% at 50-g scale due to incomplete mixing, resolved via dropwise reagent addition .

Basic: What safety precautions are required when handling this compound?

- Storage : Sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .

- PPE : Gloves, goggles, and fume hoods mandatory due to potential irritancy of amino intermediates .

Advanced: What computational tools predict the pharmacokinetic properties of derivatives?

- ADMET Prediction : SwissADME or ADMETLab estimate logP, CYP450 interactions, and bioavailability .

- MD Simulations : GROMACS models membrane permeability based on tert-butyl group dynamics .

Validation : A derivative with predicted logP = 2.5 showed 80% oral bioavailability in murine models, aligning with simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.